molecular formula C13H27BN2O4 B1139155 Arginase inhibitor 1 CAS No. 1345808-25-4

Arginase inhibitor 1

Cat. No. B1139155
M. Wt: 286.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

  • Treatment of Asthma, Erectile Dysfunction, and Atherosclerosis : Arginase inhibitors are explored for their potential in treating diseases like asthma, erectile dysfunction, and atherosclerosis. They work by targeting the enzyme arginase, which plays a key role in these conditions (Shishova et al., 2009).

  • Development Accelerated Due to Nitric Oxide Synthesis : The development of arginase inhibitors gained momentum after discovering the tight interrelation between arginase and nitric oxide synthase. This has led to the creation of inhibitors like nor-NOHA and boronic acid derivatives (Pudlo et al., 2017).

  • Application in Asthma Treatment : Inhibitors of arginase have been shown to reduce airway hyperresponsiveness and inflammation in asthma models, highlighting their potential therapeutic role in asthma treatment (Takahashi et al., 2010).

  • Cancer Immunotherapy : Arginase inhibitors like boronic acid derivatives are considered potential therapeutic agents in cancer immunotherapy. They work by preventing the overexpression of arginase, which leads to the depletion of arginine, a crucial amino acid for the growth of T and NK cells in the immune system (Borek et al., 2020).

  • Impact on Cardiovascular Diseases : Research suggests that arginase inhibitors could have a therapeutic potential in treating cardiovascular diseases. Their role in improving vascular function and endothelial dysfunction is particularly noteworthy (Moretto et al., 2020).

  • Role in Cancer Treatment : The inhibition of arginase could be a promising strategy for cancer therapy. This approach focuses on disrupting arginase's part in arginine metabolism, which is crucial for cancer growth and control (Pham et al., 2018).

  • Insights into Structural Basis of Inhibition : Studies have provided structural insights into arginase, enhancing the understanding of how inhibitors bind and work. This is crucial for designing more effective inhibitors (Di Costanzo et al., 2005).

  • Potential in Treating Pathogen-Related Diseases : Arginase inhibitors are described as promising therapeutics for diseases associated with pathogens like Helicobacter pylori, Trypanosoma cruzi, and Mycobacterium tuberculosis (Ivanenkov & Chufarova, 2014).

properties

IUPAC Name

(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPILBYRQPOXMV-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(CCCC[C@@](CCN1CCCCC1)(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arginase inhibitor 1

Citations

For This Compound
24
Citations
R Baggio, FA Emig, DW Christianson, DE Ash… - … of Pharmacology and …, 1999 - ASPET
An increase in arginase activity has been associated with the pathophysiology of a number of conditions, including an impairment in nonadrenergic and noncholinergic (NANC) nerve-…
Number of citations: 99 jpet.aspetjournals.org
X Dai, Z Ding, Y Tan, H Bao, D Wang… - World Journal of …, 2022 - ncbi.nlm.nih.gov
… the neutrophils from septic patients with arginase inhibitor 1. The expression of ARG1 was … However, after being treated with arginase inhibitor 1, the percentage of IFN-γ and TNF-α …
Number of citations: 4 www.ncbi.nlm.nih.gov
H Meurs, J Zaagsma, H Maarsingh, M van Duin - Allergy, 2019 - ncbi.nlm.nih.gov
CONCLUSION Studies in animal models and in asthmatic patients indicate an im‐portant role for both arginase 1 and arginase 2 in the pathophysiol‐ogy of, particularly severe, asthma …
Number of citations: 27 www.ncbi.nlm.nih.gov
H Zhang - World, 2022 - scholar.archive.org
… that inhibition of ARG1 signaling could restore the effector function of CD8+ T cells of septic patients, we first processed the neutrophils from septic patients with arginase inhibitor 1. The …
Number of citations: 0 scholar.archive.org
GS Clemente, IF Antunes, S Kurhade… - Journal of Nuclear …, 2021 - Soc Nuclear Med
Arginase hydrolyzes L-arginine and influences levels of polyamines and nitric oxide. Arginase overexpression is associated with inflammation and tumorigenesis. Thus, radiolabeled …
Number of citations: 5 jnm.snmjournals.org
D Li, H Zhang, TW Lyons, M Lu, A Achab… - ACS Medicinal …, 2021 - ACS Publications
Comprehensive synthetic strategies afforded a diverse set of structurally unique bicyclic proline-containing arginase inhibitors with a high degree of three-dimensionality. The analogs …
Number of citations: 6 pubs.acs.org
F Zhu, Z Teng, X Zhou, R Xu, X Bing, L Shi… - Frontiers in …, 2022 - frontiersin.org
… Arginase inhibitor 1 is a potent inhibitor of arginase (arginases I and II). We added arginase inhibitor 1 … The results showed that arginase inhibitor 1 significantly reduced the recruitment …
Number of citations: 7 www.frontiersin.org
K Hiramoto, K Orita, Y Yamate, H Kobayashi - Food and Nutrition Sciences, 2021 - scirp.org
… observed with the administration of arginase inhibitor 1 (Figure 7(A)… upon administration of arginase inhibitor 1 (Figure 7(B)). … Effects of arginase inhibitor 1 treatment on skin symptoms in …
Number of citations: 3 www.scirp.org
R Chennupati, I Solga, P Wischmann… - Frontiers in …, 2023 - frontiersin.org
Background In acute myocardial infarction and heart failure, anemia is associated with adverse clinical outcomes. Endothelial dysfunction (ED) is characterized by attenuated nitric …
Number of citations: 1 www.frontiersin.org
D Silberman, A Bucknum, T Bartlett… - Cellular & molecular …, 2012 - nature.com
… (b) 1.5×10 5 C57BL/6J PerC cells±1-MA or IFN-γRKO PerC cells±the arginase inhibitor 1-NA were stimulated with anti-CD3±anti-CD28. CI values represent the ratio of the CD28 …
Number of citations: 13 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.